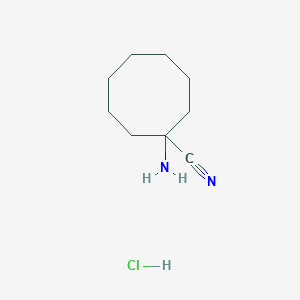

1-Aminocyclooctane-1-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

1-aminocyclooctane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIBMHRKPNYEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of 1-aminocyclooctane-1-carbonitrile hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

- Cyclization of a suitable precursor to form the cyclooctane ring.

- Introduction of the nitrile group through a reaction with a cyanating agent.

- Amination to introduce the amino group.

- Conversion to the hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclooctane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclooctane derivatives.

Scientific Research Applications

1-Aminocyclooctane-1-carbonitrile hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-aminocyclooctane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1-Aminocyclooctane-1-carbonitrile hydrochloride and related cyclic amine nitriles:

Structural and Physical Properties

- Ring Size and Stability: Smaller rings (e.g., cyclopropane) exhibit higher ring strain, leading to lower thermal stability compared to the eight-membered cyclooctane. For example, 1-Amino-1-cyclopropanecarbonitrile hydrochloride has a melting point of 214–220°C , while larger-ring analogs may have higher melting points due to reduced strain and stronger intermolecular forces.

- Solubility and Reactivity : The hydrochloride salt form enhances water solubility across all compounds. The nitrile group confers reactivity in nucleophilic additions, useful in synthesizing amines or carboxylic acids.

Hazard Profiles

- Cyclopropane Derivatives: 1-Amino-1-cyclopropanecarbonitrile hydrochloride is classified with acute toxicity (oral, dermal) and requires strict handling protocols .

- Cyclooctane Analog : While specific toxicity data are unavailable, its larger size may reduce volatility and inhalation risks compared to smaller-ring compounds. General precautions include avoiding heat and dust exposure .

Biological Activity

1-Aminocyclooctane-1-carbonitrile hydrochloride (CAS No. 20095-67-4) is an organic compound with a unique structure characterized by an eight-membered cyclooctane ring. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇ClN₂, with a molecular weight of 188.7 g/mol. The compound features both an amino group and a nitrile group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino and nitrile groups facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may have implications in drug design for treating diseases where these enzymes play a role.

- Protein-Ligand Interactions : It serves as a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Activity : A study demonstrated that the compound inhibits the activity of specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Binding Affinity Analysis : Another research focused on the binding affinity of the compound to various protein targets using surface plasmon resonance (SPR) techniques. Results indicated a significant binding interaction, which could be exploited for drug development .

- Toxicological Assessment : Toxicity studies revealed that while the compound shows promising biological effects, it also exhibits cytotoxicity at higher concentrations, necessitating further investigation into its safety profile .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-Aminocyclohexane-1-carbonitrile hydrochloride | Six-membered ring | Moderate enzyme inhibition |

| 1-Aminocyclopentane-1-carbonitrile hydrochloride | Five-membered ring | Low binding affinity |

| This compound | Eight-membered ring | High enzyme inhibition and binding affinity |

This table illustrates that the eight-membered structure of this compound contributes to its distinct chemical and biological properties compared to smaller cyclic analogs.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-aminocyclooctane-1-carbonitrile hydrochloride to minimize byproducts?

Synthetic routes for cyclic nitriles often involve cyclization reactions or functional group transformations. For example, cyclopropane-derived nitriles (e.g., 1-amino-1-cyclopropanecarbonitrile hydrochloride) are synthesized via nucleophilic substitution or ring-opening reactions under controlled pH and temperature . For cyclooctane analogs, consider:

- Stepwise cyclization : Use precursors like cyclooctane carboxylic acid derivatives with ammonia/cyanide sources.

- Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Purification : Utilize recrystallization in polar aprotic solvents (e.g., methanol/water mixtures) to isolate the hydrochloride salt. Monitor byproducts via TLC or HPLC, as described for clonidine hydrochloride analysis .

Q. How can researchers validate the purity of this compound using chromatographic methods?

Adopt HPLC protocols validated for structurally similar compounds (e.g., clonidine hydrochloride):

- Column : C18 reversed-phase (150 mm × 4.6 mm, 5 µm) .

- Mobile phase : Phosphate buffer (pH 3.0)/acetonitrile (70:30 v/v) at 1 mL/min flow rate.

- Detection : UV at 207–210 nm, adjusted based on the compound’s λmax.

- Calibration : Linear range of 1–100 µg/mL with R² > 0.998. Include recovery studies (spiked samples) to assess accuracy (target: 98–102%) .

Q. What stability-indicating parameters should be monitored during storage of this compound?

- Hygroscopicity : Store in desiccators (20–25°C) with silica gel, as cyclopropane analogs show sensitivity to moisture .

- Thermal stability : Conduct accelerated degradation studies (40–60°C/75% RH) over 4 weeks, analyzing via HPLC for decomposition products.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes in absorbance or crystallinity .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic environments?

- DFT calculations : Optimize the molecule’s geometry (e.g., Gaussian 16) to evaluate electron density at the nitrile group and amine moiety. Compare with cyclopropane analogs, where steric hindrance in the cyclooctane ring may reduce nucleophilic attack .

- Reactivity descriptors : Calculate Fukui indices to identify susceptible sites for electrophilic/nucleophilic interactions.

Q. What are the challenges in resolving stereochemical impurities in this compound, and how can they be addressed?

- Chiral chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/ethanol mobile phases.

- NMR analysis : Employ NOESY or ROESY to confirm spatial arrangements of substituents on the cyclooctane ring.

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

Q. How can researchers reconcile contradictory solubility data for this compound across different solvent systems?

- Method standardization : Use the shake-flask method at 25°C, as per ICH Q6A guidelines.

- Solvent selection : Prioritize DMSO for stock solutions (sparingly soluble) and methanol for dilutions, noting discrepancies due to pH or ionic strength variations .

- Data normalization : Express solubility as mg/mL ± SD across triplicate experiments.

Methodological Tables

Q. Table 1: Representative HPLC Parameters for Purity Analysis

Q. Table 2: Stability Study Design

| Condition | Duration | Key Metrics Assessed |

|---|---|---|

| 40°C/75% RH | 4 weeks | Purity (HPLC), mass loss |

| UV light (300–400 nm) | 48 hrs | Absorbance shift, degradation |

| Freeze-thaw cycles | 3 cycles | Particle size, crystallinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.